molecular formula C16H15NO2 B12796212 7,9,10-Trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one CAS No. 140413-04-3

7,9,10-Trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Cat. No.: B12796212
CAS No.: 140413-04-3
M. Wt: 253.29 g/mol
InChI Key: OWQJVODOCWCIPX-UHFFFAOYSA-N
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Description

7,9,10-Trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound that belongs to the class of oxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9,10-Trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. Common starting materials might include substituted benzene derivatives and appropriate reagents to introduce the oxazepine ring. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

7,9,10-Trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7,9,10-Trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7,9,10-Trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one include other oxazepines and dibenzoxazepines. These compounds share structural similarities and may exhibit comparable chemical properties and applications.

Uniqueness

What sets this compound apart is its specific substitution pattern and the resulting unique chemical and biological properties. This uniqueness can make it a valuable compound for targeted research and applications.

Properties

CAS No.

140413-04-3

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

2,4,5-trimethylbenzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C16H15NO2/c1-10-8-11(2)15-14(9-10)19-13-7-5-4-6-12(13)16(18)17(15)3/h4-9H,1-3H3

InChI Key

OWQJVODOCWCIPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=CC=CC=C3C(=O)N2C)C

Origin of Product

United States

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